3-Ethyl-10-hydroxyanthracen-9(10H)-one
Description
3-Ethyl-10-hydroxyanthracen-9(10H)-one is an anthracenone derivative characterized by a hydroxy group at the 10-position and an ethyl substituent at the 3-position of the anthracene backbone. Anthracenones are tricyclic aromatic compounds with a ketone group at position 9, making them structurally versatile for chemical modifications.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-ethyl-10-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,16,18H,2H2,1H3 |
InChI Key |
GHTDXKCXLLZUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The biological and physicochemical properties of anthracenones are highly dependent on substituent positions and types. Key comparisons include:
10-Hydroxy vs. 10-Chloro Substitution
- Lacks hydrogen-bonding capacity compared to the hydroxy group.
3-Ethyl-10-hydroxyanthracen-9(10H)-one :
- The hydroxy group enables hydrogen bonding, improving solubility in polar solvents and interactions with biological targets (e.g., enzymes or receptors).
Ethyl Substituent Position (3 vs. 10)
Physicochemical Properties
Selected data from structural analogs (Table 1):
*Calculated molecular weight based on formula C₁₇H₁₆O₂.
- Hydroxy vs. Methoxyphenyl Substitution: The methoxyphenyl group in 10-hydroxy-10-(2-methoxyphenyl)anthracenone contributes to higher molecular weight (316.35 vs. 252.30) and boiling point (514.3°C) compared to the target compound .
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